molecular formula C13H12N2O5S B5730872 N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide CAS No. 6595-37-5

N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5730872
CAS No.: 6595-37-5
M. Wt: 308.31 g/mol
InChI Key: IBMWEGORLKMDCL-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and a phenolic hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 4-hydroxy-3-methylphenylamine followed by sulfonation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The phenolic hydroxyl group in this compound can undergo oxidation to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and inhibit their activity.

Comparison with Similar Compounds

    N-(4-hydroxyphenyl)-2-nitrobenzenesulfonamide: Lacks the methyl group, which may affect its reactivity and biological activity.

    N-(4-hydroxy-3-methoxyphenyl)-2-nitrobenzenesulfonamide: Contains a methoxy group instead of a methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a methyl group and a nitro group, which can significantly impact its chemical reactivity and biological properties

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-9-8-10(6-7-12(9)16)14-21(19,20)13-5-3-2-4-11(13)15(17)18/h2-8,14,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMWEGORLKMDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358277
Record name N-(4-Hydroxy-3-methylphenyl)-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6595-37-5
Record name N-(4-Hydroxy-3-methylphenyl)-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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